molecular formula C7H16ClNO2 B555016 L-Isoleucine methyl ester hydrochloride CAS No. 18598-74-8

L-Isoleucine methyl ester hydrochloride

Cat. No. B555016
CAS RN: 18598-74-8
M. Wt: 181.66 g/mol
InChI Key: GGTBEWGOPAFTTH-GEMLJDPKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

L-Isoleucine methyl ester hydrochloride is a compound used for chemical synthesis . It can be used to produce 3-methyl-2-(4-nitro-imidazol-1-yl)-pentanoic acid methyl ester . It is also used as a pharmaceutical intermediate . It is a chiral compound with optical activity and is a derivative of an amino acid .


Synthesis Analysis

L-Isoleucine methyl ester hydrochloride is used in various chemical syntheses . For example, it has been used in the synthesis of peptides with narrow molecular weight . The reaction was conducted using L-leucine methyl ester hydrochloride, BzAlOMe, and carboxypeptidase Y in a carbonate buffer at 30°C for 2 hours .


Molecular Structure Analysis

The molecular formula of L-Isoleucine methyl ester hydrochloride is C7H16ClNO2 . Its molecular weight is 181.66 g/mol . The IUPAC name is methyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride . The InChI is 1S/C7H15NO2.ClH/c1-4-5(2)6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t5-,6-;/m0./s1 .


Chemical Reactions Analysis

L-Isoleucine methyl ester hydrochloride is used in various chemical reactions. For instance, it has been used in the synthesis of peptides with narrow molecular weight . The equilibrium of the reaction was shifted towards peptide synthesis, which may have led to higher yields of the oligomers .


Physical And Chemical Properties Analysis

L-Isoleucine methyl ester hydrochloride is a crystalline solid at room temperature . It slightly dissolves in water but is more soluble in organic solvents . It has a melting point of 96-100 °C .

Scientific Research Applications

  • Extraction and Transport Properties : L-Isoleucine methyl ester hydrochloride, among other amino acid methyl esters, has been studied for its properties in molecular recognition. This research has implications in the fields of extraction and transport of amino acids (Cucolea, Buschmann, & Mutihac, 2016).

  • Skin Permeation Enhancements : In the field of pharmacology, studies have been conducted on novel ionic liquids based on amino acids, including L-Isoleucine methyl ester hydrochloride. These substances have shown potential as skin permeation enhancers, which could be significant in developing drug transdermal delivery systems (Zheng et al., 2020).

  • Drug Delivery Applications : The synthesis and polymerization of amino acid-based chiral monomers, including L-Isoleucine methyl ester hydrochloride, have been studied for potential use in drug delivery applications. Their pH-responsive behavior and potential for conjugation with biomolecules make them attractive candidates in this field (Bauri et al., 2013).

  • Modulation of Immune Cell Function : L-Isoleucine methyl ester hydrochloride has been studied for its effects on human natural killer cells and other immune functions. This research has implications for understanding and potentially manipulating immune responses (Thiele & Lipsky, 1985).

  • Sex Pheromone Components in Insects : In the field of entomology, L-Isoleucine methyl ester hydrochloride has been identified as a component of sex pheromones in certain insect species. This discovery is significant for understanding insect behavior and potentially for pest control strategies (Zhang et al., 2004).

  • Synthesis and Resolution of Amino Acids : Research has been conducted on the use of L-Isoleucine methyl ester hydrochloride in the synthesis and resolution of amino acids, which is a crucial process in various biochemical and pharmaceutical applications (Maharani et al., 2016).

  • Base Hydrolysis of Amino Acid Esters : Studies on the base hydrolysis of amino acid esters, including L-Isoleucine methyl ester hydrochloride, have provided insights into the chemical properties and reactions of these compounds, which are important for various biochemical processes (Hay & Porter, 1967).

Future Directions

L-Isoleucine methyl ester hydrochloride finds its use as a pharmaceutical intermediate . It can also be used to produce 3-methyl-2-(4-nitro-imidazol-1-yl)-pentanoic acid methyl ester . Therefore, it has potential applications in the development of new pharmaceuticals .

Relevant Papers L-Isoleucine methyl ester hydrochloride is used in various research studies . It is used in cancer research and for the synthesis of peptides with narrow molecular weight . It is also used as a reference material for highly accurate and reliable data analysis .

properties

IUPAC Name

methyl (2S,3S)-2-amino-3-methylpentanoate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H15NO2.ClH/c1-4-5(2)6(8)7(9)10-3;/h5-6H,4,8H2,1-3H3;1H/t5-,6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GGTBEWGOPAFTTH-GEMLJDPKSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C)C(C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)OC)N.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H16ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

2577-46-0 (Parent)
Record name Methyl L-isoleucinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018598748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.

DSSTOX Substance ID

DTXSID10940024
Record name Methyl isoleucinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

181.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

L-Isoleucine methyl ester hydrochloride

CAS RN

18598-74-8
Record name L-Isoleucine, methyl ester, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=18598-74-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Methyl L-isoleucinate hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018598748
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Methyl isoleucinate--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10940024
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Methyl L-isoleucinate hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.038.564
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
L-Isoleucine methyl ester hydrochloride
Reactant of Route 2
Reactant of Route 2
L-Isoleucine methyl ester hydrochloride
Reactant of Route 3
Reactant of Route 3
L-Isoleucine methyl ester hydrochloride
Reactant of Route 4
Reactant of Route 4
L-Isoleucine methyl ester hydrochloride
Reactant of Route 5
Reactant of Route 5
L-Isoleucine methyl ester hydrochloride
Reactant of Route 6
L-Isoleucine methyl ester hydrochloride

Citations

For This Compound
91
Citations
VА Haidukevich, AА Khadarovich, LA Popova… - Russian Journal of …, 2022 - Springer
… The starting N-tert-butyloxycarbonyl-L-leucyl-L-isoleucine methyl ester 1 was synthesized by adding triethylamine to a mixture of L-isoleucine methyl ester hydrochloride and mixed …
Number of citations: 1 link.springer.com
CW Roberts - Journal of the American Chemical Society, 1954 - ACS Publications
At an early stage in the problem, it appeared reasonable to build the desired nonapeptide from the carbobenzoxybenzyl-cysteinyl end. The syn-thesis of the simple tripeptide was …
Number of citations: 44 pubs.acs.org
H Schwarz, FM Bumpus - Journal of the American Chemical …, 1959 - ACS Publications
… Neither L-tyrosyl-L-isoleucine methyl ester hydrochloride nor … L-Isoleucine methyl ester hydrochloride was … (0.014 mole) of L-isoleucine methyl ester hydrochloride and3.33 ml. of tri-n-…
Number of citations: 3 pubs.acs.org
S Nitta, A Komatsu, T Ishii, H Iwamoto, K Numata - Polymer Journal, 2016 - nature.com
… ester hydrochloride, l-LysMe, l-isoleucine methyl ester hydrochloride and l-valine methyl ester … Although l-LeuMe and l-isoleucine methyl ester hydrochloride have the same molecular …
Number of citations: 15 www.nature.com
ES Lee, J Jurayj, M Cushman - Tetrahedron, 1994 - Elsevier
… The mixture was rapidly filtered into a vial containing L-isoleucine methyl ester hydrochloride (10.9 mg, 0.06 mmol). The activation vial containing 22 was rinsed with DMF (0.1 mL) and …
Number of citations: 25 www.sciencedirect.com
XF Wang, M Chen, LZ Zhang, Z Zhao… - Heterocyclic …, 2015 - degruyter.com
… A series of novel 6-(sec-butyl)-3-methyl-1-(substituted phenyl)-5,6- dihydropyrrolo[3,4-c]pyrazol-4-(1H)ones 5a–h were synthesized using L-isoleucine methyl ester hydrochloride as the …
Number of citations: 2 www.degruyter.com
JE Shields, ST McDowell, J Pavlos… - Journal of the American …, 1968 - ACS Publications
Thesynthesis of several protected peptides containing L-valine, L-alanine, L-isoleucine, L-leucine, and glycine are reported. The absorbance in the NH stretching region of the infrared …
Number of citations: 66 pubs.acs.org
EL Smith, DH Spackman, WJ Polglase - Journal of Biological Chemistry, 1952 - Elsevier
… L-Isoleucinamide Hydrochloride-L-Isoleucine methyl ester hydrochloride (4.3 gm.) was dissolved in 100 ml. of methanol which was saturated with dry ammonia gas at 0”. The solution …
Number of citations: 99 www.sciencedirect.com
JT Hill, FW Dunn - Journal of Medicinal Chemistry, 1969 - ACS Publications
… -L-phenylalanine, carbobenzoxv-L-isoleucine, (3-2-thienyl-L-alanine methyl ester hydrochloride, L-phenylalanine methyl ester hydrochloride, L-isoleucine methyl ester hydrochloride, …
Number of citations: 9 pubs.acs.org
MT Gundersen, JW Keillor, JN Pelletier - Applied microbiology and …, 2014 - Springer
… l-Cysteine ethyl ester hydrochloride and l-isoleucine methyl ester hydrochloride were purchased from Chem-Impex (Wood Dale, USA). Propargylamine was purchased from Fisher (…
Number of citations: 89 link.springer.com

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.